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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-
catalyzed reactions involving 2-phenylaziridine, a versatile building block in modern organic
synthesis. The inherent ring strain of the aziridine moiety makes it an excellent electrophile for
various nucleophilic ring-opening reactions, which, when catalyzed by transition metals, offer
unparalleled control over regioselectivity and stereochemistry. These reactions are of
significant interest in the pharmaceutical industry for the synthesis of complex nitrogen-
containing molecules, including chiral amines and amino acids, which are crucial components
of many drug candidates.

Palladium-Catalyzed Regioselective Ring-Opening
Cross-Coupling Reactions

Palladium catalysts are highly effective in promoting the ring-opening of 2-phenylaziridines
with a variety of nucleophiles, particularly organoboron reagents (Suzuki-Miyaura coupling). A
key feature of these reactions is the ability to control the regioselectivity of the ring-opening by
judicious choice of the supporting ligand on the palladium catalyst. This allows for the selective
formation of either 3-aryl- or a-aryl-phenethylamine derivatives, which are valuable scaffolds in
medicinal chemistry.[1][2]
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C2-Selective Ring-Opening with N-Heterocyclic Carbene
(NHC) Ligands

The use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling
reactions of N-tosyl-2-phenylaziridine with arylboronic acids directs the nucleophilic attack to
the C2 (benzylic) position of the aziridine ring.[1] This regioselectivity is attributed to the
electronic and steric properties of the NHC ligand, which favors the formation of a palladium
intermediate at the more substituted carbon. The reaction proceeds with inversion of
stereochemistry, providing a reliable method for the synthesis of enantioenriched (-aryl-
phenethylamines from chiral aziridines.[1][3]

Table 1: Palladium/NHC-Catalyzed C2-Selective Cross-Coupling of N-Tosyl-2-phenylaziridine
with Arylboronic Acids[1]

Arylboronic Acid

Entry Product Yield (%)

(ArB(OH)z2)
) ) N-Tosyl-1,2-
1 Phenylboronic acid ] ] 95
diphenylethanamine

4- N-Tosyl-1-(4-

2 Methoxyphenylboronic  methoxyphenyl)-2- 92
acid phenylethanamine
4- N-Tosyl-1-(4-

3 Chlorophenylboronic chlorophenyl)-2- 88
acid phenylethanamine

N-Tosyl-1-(thiophen-3-
4 3-Thienylboronic acid yl)-2- 85

phenylethanamine

C3-Selective Ring-Opening with Phosphine Ligands

In contrast to NHC ligands, the use of bulky phosphine ligands, such as P(t-Bu)zMe, switches
the regioselectivity of the palladium-catalyzed ring-opening to the C3 (terminal) position of the
2-arylaziridine.[4][5] This C3-selective borylation reaction provides access to [3-amino-f3-
arylethylboronates, which are valuable synthetic intermediates and mimics of 3-amino acids.[4]
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Table 2: Palladium/Phosphine-Catalyzed C3-Selective Borylation of N-Tosyl-2-
phenylaziridine[4][5]

Entry Boron Reagent Product Yield (%)

2-(N-Tosyl-2-phenyl-2-
. (4,4,5,5-tetramethyl-
1 Bz(pin)2 _ 71
1,3,2-dioxaborolan-2-

ylethyl)amine

Copper-Catalyzed Ring-Opening Reactions

Copper catalysts offer a cost-effective and efficient alternative for the ring-opening of 2-
phenylaziridines. These reactions can be performed with a variety of nucleophiles, including
Grignard reagents and diboron reagents.

Ring-Opening with Grighard Reagents

Copper-catalyzed ring-opening of 2-arylaziridines with Grignard reagents provides a direct
route to functionalized amine derivatives. The regioselectivity of this reaction can be influenced
by the nature of the silicon-containing Grignard reagent.[6][7]

Table 3: Copper-Catalyzed Ring-Opening of N-Tosyl-2-phenylaziridine with a Silyl Grignard
Reagent[6][7]

Entry Grignard Reagent Product Yield (%)

N-Tosyl-1-phenyl-2-
1 (MesSi)zNMgBr-LiCl (trimethylsilyl)ethanam 85

ine

Borylative Ring-Opening
The copper-catalyzed borylative ring-opening of N-protected 2-phenylaziridines with
bis(pinacolato)diboron (Bz(pin)z) is a powerful method for the synthesis of f-aminoboronates.

The choice of the N-protecting group is crucial for the success of this reaction, with the 2-
picolinoyl group being particularly effective.[8][9]
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Table 4: Copper-Catalyzed Borylative Ring-Opening of N-(2-Picolinoyl)-2-phenylaziridine[8]

Copper )
Entry Base Product Yield (%)
Catalyst

2-(N-
(Picolinoyl)-2-
phenyl-2-
(4,4,5,5-
1 CuCl (20 mol%) t-BuOK 68
tetramethyl-
1,3,2-
dioxaborolan-2-

yl)ethyl)amine

Rhodium-Catalyzed Asymmetric Aziridination

Rhodium catalysts are particularly effective for the asymmetric aziridination of alkenes,
providing a direct route to chiral aziridines, including 2-phenylaziridine derivatives. The use of
chiral ligands on the rhodium center allows for high enantioselectivity.[10][11]

Table 5: Rhodium-Catalyzed Asymmetric Aziridination of Styrene[10]

Rhodium Nitrene ]
Entry Product Yield (%) ee (%)
Catalyst Source
(S)-N-(p-tBu-
phenylsulfony
TBPhsNHz/P
1 Rha(S-tfpttl)a _ 1)-2- 85 99
hi(OPiv)2

phenylaziridin

e

Experimental Protocols

General Procedure for Palladium/NHC-Catalyzed C2-
Selective Cross-Coupling of N-Tosyl-2-phenylaziridine
with Arylboronic Acids
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To an oven-dried vial equipped with a stir bar is added N-tosyl-2-phenylaziridine (1.0 equiv),
the corresponding arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv). The vial is
sealed with a septum and evacuated and backfilled with argon three times. A solution of the
Pd-NHC precatalyst (e.g., [Pd(IPr)(cin)CI], 2 mol%) in anhydrous toluene (0.1 M) is then added
via syringe. The reaction mixture is stirred at 80 °C for 12-24 hours, or until TLC or GC-MS
analysis indicates complete consumption of the starting material. The reaction mixture is then
cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The
organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure. The crude product is purified by flash column chromatography on silica gel to afford
the desired N-tosyl-B-aryl-phenethylamine.

General Procedure for Copper-Catalyzed Borylative
Ring-Opening of N-(2-Picolinoyl)-2-phenylaziridine

In a glovebox, an oven-dried vial is charged with CuCl (20 mol%), N-(2-picolinoyl)-2-
phenylaziridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and freshly sublimed t-BuOK
(1.5 equiv). Anhydrous THF (0.2 M) is added, and the vial is sealed and removed from the
glovebox. The reaction mixture is stirred at room temperature for 2-5 hours. Upon completion,
the reaction is quenched with saturated agueous NH4Cl and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous NazSOu4, filtered, and

concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to
yield the 3-aminoboronate product.

Applications in Drug Development

The synthetic utility of metal-catalyzed reactions of 2-phenylaziridine is highlighted by their
application in the synthesis of biologically active molecules and drug candidates. The resulting
B-phenethylamine and [3-amino acid scaffolds are prevalent in a wide range of
pharmaceuticals.

A notable example is the synthesis of phenylaminopyridine derivatives, which have been
identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIS).[12] The
core structure of these inhibitors often contains a substituted phenethylamine moiety, which can
be efficiently constructed using the palladium-catalyzed ring-opening of 2-phenylaziridine.
This approach allows for the rapid generation of a library of analogues for structure-activity
relationship (SAR) studies, accelerating the drug discovery process.
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Caption: Palladium-catalyzed regioselective ring-opening of 2-phenylaziridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.acs.org/doi/10.1021/acs.accounts.0c00395
https://pubmed.ncbi.nlm.nih.gov/32786337/
https://pubmed.ncbi.nlm.nih.gov/32786337/
https://www.mdpi.com/2673-6918/4/4/38
https://pmc.ncbi.nlm.nih.gov/articles/PMC6024180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6024180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6024180/
https://www.researchgate.net/publication/303911758_Palladium-Catalyzed_Regioselective_and_Stereo-invertive_Ring-Opening_Borylation_of_2-Arylaziridines_with_Bispinacolatodiboron_Experimental_and_Computational_Studies
https://www.researchgate.net/figure/Copper-catalyzed-ring-opening-of-aziridines-with-silicon-Grignard-reagents-control-over_fig1_331896236
https://pubmed.ncbi.nlm.nih.gov/30888724/
https://pubmed.ncbi.nlm.nih.gov/30888724/
https://www.mdpi.com/1420-3049/26/23/7399
https://files01.core.ac.uk/download/pdf/162427539.pdf
https://www.chemistryviews.org/enantioselective-rhodium-catalyzed-aziridination-of-alkenes/
https://www.chemistryviews.org/enantioselective-rhodium-catalyzed-aziridination-of-alkenes/
https://pubs.acs.org/doi/10.1021/jacs.3c10637
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025836/
https://www.benchchem.com/product/b142167#metal-catalyzed-reactions-involving-2-phenylaziridine
https://www.benchchem.com/product/b142167#metal-catalyzed-reactions-involving-2-phenylaziridine
https://www.benchchem.com/product/b142167#metal-catalyzed-reactions-involving-2-phenylaziridine
https://www.benchchem.com/product/b142167#metal-catalyzed-reactions-involving-2-phenylaziridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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